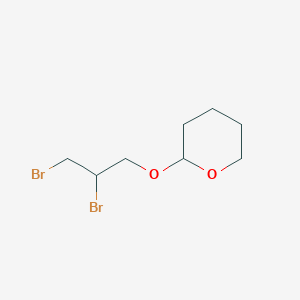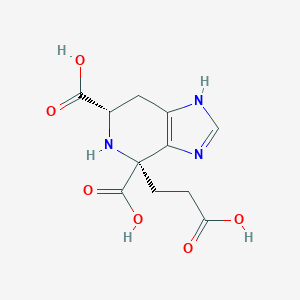
5-氨基-1-(2-氟苄基)-1H-吡唑-3-羧酸乙酯
描述
Pyrazole derivatives, including ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. These compounds are synthesized through various innovative methods, aiming at enhancing their efficacy and discovering novel pharmacological properties.
Synthesis Analysis
The synthesis of closely related pyrazole derivatives often involves cyclocondensation reactions, utilizing eco-friendly catalysts and conditions that favor environmental sustainability. For example, Kumar et al. (2018) describe the synthesis of a pyrazole derivative through a one-pot tandem Knoevenagel-cyclocondensation, highlighting the importance of choosing suitable catalysts and reaction pathways for efficient synthesis (Kumar et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is determined through techniques like X-ray crystallography, revealing intricate details about their conformation and stability. The study by Kumar et al. (2018) provides insights into the molecular arrangement, highlighting how the pyran and pyrazole rings' coplanarity and the phenyl ring's perpendicularity contribute to the compound's stability and interactions (Kumar et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the synthesis of fluorocontaining derivatives as detailed by Eleev et al. (2015), showcases the adaptability of pyrazole compounds to form structurally diverse and biologically significant molecules (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. The precise control of these properties through the synthesis process can enhance the compound's pharmaceutical utility.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, play a significant role in the compound's application in medicinal chemistry. Studies like that of Gangurde et al. (2014) on the synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, illuminate the chemical versatility and potential modifications to improve bioactivity (Gangurde et al., 2014).
科学研究应用
晶体结构和合成: 5-氨基-1-(2-氟苄基)-1H-吡唑-3-羧酸乙酯衍生物已被合成并分析其晶体结构。这些分析对于理解这些化合物在各种化学反应中的分子构型和潜在应用非常重要 (Kumar 等人,2018 年).
黄嘌呤氧化酶抑制活性: 5-氨基-1-(2-氟苄基)-1H-吡唑-3-羧酸乙酯的衍生物已被研究其对黄嘌呤氧化酶的抑制活性。这对于开发治疗痛风等疾病非常重要,其中黄嘌呤氧化酶起着关键作用 (Qi 等人,2015 年).
选择性合成应用: 该化合物用于选择性环缩合反应以产生特定的化学结构,展示了其在靶向化学合成中的效用 (Lebedˈ 等人,2012 年).
荧光分子和除草剂开发: 一项研究探索了合成 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯(一种相关化合物),因为它具有作为新型荧光分子和开发除草剂的前体的潜力 (Wu 等人,2006 年).
抗结核活性: 5-氨基-1-(2-氟苄基)-1H-吡唑-3-羧酸乙酯衍生物已被检查其对结核分枝杆菌的活性,表明在抗结核药物中具有潜在应用 (Jeankumar 等人,2013 年).
抗青光眼活性: 该化合物的某些衍生物已显示出对碳酸酐酶同工酶的抑制作用,表明它们具有作为抗青光眼药物的潜力 (Kasımoğulları 等人,2010 年).
杀菌剂和植物生长调节: 一项研究报告称,5-氨基-1-(2-氟苄基)-1H-吡唑-3-羧酸乙酯的某些衍生物表现出杀菌剂和植物生长调节活性 (Minga,2005 年).
属性
IUPAC Name |
ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGQBBJLJWPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165496 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
256504-39-9 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256504-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


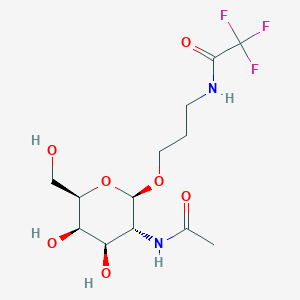



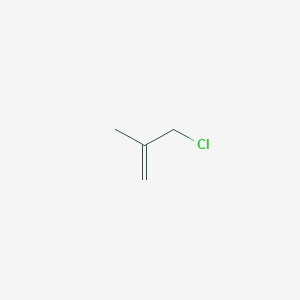

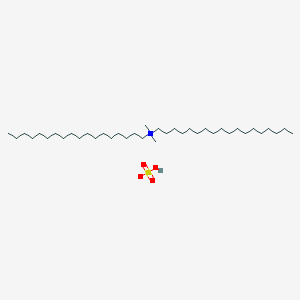

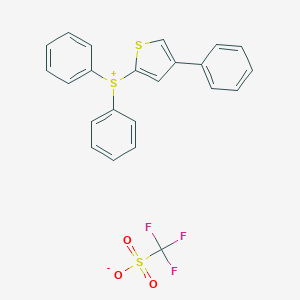
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
